molecular formula C17H21NO4 B2683976 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 2034262-26-3

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2683976
CAS No.: 2034262-26-3
M. Wt: 303.358
InChI Key: XSZOILOGGVTCGU-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged motif in pharmacology known for its versatility in interacting with specific biological receptors and enzymes to influence cellular pathways in a targeted manner . This structural element is present in various drugs and drug candidates, underscoring its research value . The compound's molecular architecture, which combines the benzodioxine group with a cyclohex-3-ene carboxamide via a hydroxyethyl linker, makes it a valuable intermediate for researchers synthesizing novel analogs for biological evaluation. It is intended for use in the development of potential therapeutic agents and as a standard in analytical studies. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOILOGGVTCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Silybin and Flavone Derivatives (1,4-Dioxane Systems)

Silybin, a natural flavonoid with a 1,4-dioxane ring, exhibits antihepatotoxic activity by reducing serum markers (SGOT, SGPT) in carbon tetrachloride-induced liver damage . Synthetic derivatives like 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino) flavone (4g) demonstrate enhanced hepatoprotection compared to coumarin analogs, highlighting the importance of hydroxylation on the dioxane ring .

  • Key Comparison: The target compound’s hydroxyethyl group aligns with the hydroxymethyl substituent in 4g, which improved activity. However, the replacement of the flavonoid core with a cyclohexene carboxamide may alter bioavailability and target specificity.
Cyclohexene Carboxamide Derivatives

describes 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide , synthesized via NaH-mediated alkylation in DMF. This underscores the reactivity of the cyclohexene carboxamide scaffold in synthetic workflows .

Indazole and Benzodioxin Hybrids

Compounds like ADB-FUBINACA () and the benzodioxin-indazole derivative in highlight the benzodioxin group’s versatility in drug design, often paired with heterocycles for receptor binding (e.g., cannabinoid receptors) .

  • Key Comparison: The target compound’s cyclohexene carboxamide diverges from indazole-based pharmacophores, likely shifting its mechanism away from cannabinoid receptor modulation.

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key References
Target Compound 1,4-Benzodioxin, hydroxyethyl, cyclohexene carboxamide Inferred hepatoprotection (structural analogy)
Silybin Flavonoid core with 1,4-dioxane ring Antihepatotoxic (↓SGOT, SGPT)
3',4'(2-Hydroxymethyl-1",4"-dioxino) flavone (4g) Flavone with hydroxymethyl-dioxane Significant hepatoprotection
ADB-FUBINACA Indazole carboxamide, fluorophenyl Likely cannabinoid receptor agonist
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Brominated cyclohexene carboxamide Synthetic intermediate

Structure-Activity Relationship (SAR) Insights

  • Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound may mimic the bioactive hydroxymethyl substituent in 4g , which enhanced hepatoprotection by improving solubility and target engagement .
  • Cyclohexene Carboxamide vs.
  • Benzodioxin Positioning : The 6-position substitution on the benzodioxin ring (as seen in ) is conserved in the target compound, suggesting optimal spatial arrangement for receptor interactions .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, biological properties, and relevant studies associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of 2,3-dihydro-1,4-benzodioxin derivatives followed by cyclization reactions to form the cyclohexene structure.

Key Chemical Properties:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: 317.36 g/mol
  • CAS Number: 1040638-59-2

Enzyme Inhibition Studies

Research indicates that derivatives of benzodioxin compounds exhibit significant biological activities, particularly as enzyme inhibitors. For instance:

  • Acetylcholinesterase Inhibition: Studies have shown that compounds related to this compound can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
  • Alpha-glucosidase Inhibition: The compound has also been evaluated for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzodioxin derivatives. For example:

  • Antibacterial and Antifungal Effects: Various studies have reported that benzodioxin compounds exhibit broad-spectrum antibacterial and antifungal activities against common pathogens . This makes them candidates for developing new antimicrobial agents.

Case Study 1: Alzheimer’s Disease Model

In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. The compound's role as an AChE inhibitor was confirmed through biochemical assays .

Case Study 2: Diabetes Management

Another study focused on the effects of this compound on glucose metabolism in diabetic rats. The results demonstrated a significant reduction in blood glucose levels post-treatment compared to control groups, indicating its potential as a therapeutic agent for T2DM .

Summary of Research Findings

Study FocusKey FindingsReference
Acetylcholinesterase InhibitionSignificant inhibition leading to cognitive improvement
Alpha-glucosidase InhibitionReduced glucose absorption in diabetic models
Antimicrobial ActivityBroad-spectrum activity against various pathogens
Alzheimer’s Disease ModelImproved memory and reduced amyloid plaques
Diabetes ManagementSignificant reduction in blood glucose levels

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phase: hexane/isopropanol (90:10).
  • NMR Spectroscopy : 1^1H-NMR coupling constants (J=810 HzJ = 8–10\ \text{Hz}) confirm trans-configuration in the cyclohexene ring .
  • Polarimetry : Specific rotation ([α]D_D) measurements validate optical purity, with deviations >5% indicating impurities .

How can researchers optimize the amidation step to mitigate low yields caused by steric hindrance from the benzodioxin ring?

Advanced Research Focus
Steric hindrance at the hydroxyethyl group can reduce nucleophilic attack efficiency. Methodological improvements include:

  • Activating agents : Use of HATU or EDCI/HOBt to enhance coupling efficiency.
  • Solvent optimization : Switch to DMF for better solubility of bulky intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 20–30% via enhanced kinetic control .

What strategies are recommended for analyzing oxidative degradation products of this compound under accelerated stability testing?

Advanced Research Focus
Oxidation of the hydroxyl group to a ketone (via PCC or MnO2_2) generates degradation products. Analytical workflows include:

  • LC-MS/MS : Identifies m/z shifts (e.g., +14 Da for ketone formation).
  • Forced degradation studies : Expose the compound to 3% H2_2O2_2 at 40°C for 72 h to simulate oxidative stress .
  • Isolation via preparative TLC : Followed by 13^{13}C-NMR to confirm carbonyl signals at ~205 ppm .

How does the compound’s conformational flexibility (due to the cyclohexene ring) impact its biological activity, and how can this be studied?

Advanced Research Focus
The cyclohexene ring’s boat-chair interconversion alters binding pocket compatibility. Techniques to assess this include:

  • X-ray crystallography : Resolve crystal structures to identify dominant conformers (e.g., using SHELXL for refinement) .
  • Molecular dynamics simulations : Analyze free-energy landscapes (e.g., via GROMACS) to predict bioactive conformations .
  • SAR studies : Compare activity of rigid analogs (e.g., cyclohexane derivatives) to quantify flexibility-activity relationships .

What in silico tools are most effective for predicting the compound’s ADMET properties, given its benzodioxin and carboxamide groups?

Q. Basic Research Focus

  • SwissADME : Predicts moderate blood-brain barrier penetration (due to logP ~2.8) and CYP3A4 metabolism.
  • ProTox-II : Flags potential hepatotoxicity (Tanimoto score >0.7 vs. known hepatotoxins) .
  • Molecular weight (317.36 g/mol) and H-bond donors (2) suggest compliance with Lipinski’s rules for drug-likeness .

How can researchers address solubility challenges in aqueous assays without altering the compound’s bioactive conformation?

Q. Advanced Research Focus

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) to maintain solubility while limiting denaturation.
  • Nanoparticle encapsulation : Polylactic-co-glycolic acid (PLGA) nanoparticles improve bioavailability without structural modification.
  • pH adjustment : Solubilize the carboxamide group by preparing sodium salts at pH 9.0 .

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